N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-20-15(21)8-7-12(19-20)16(22)17-9-14-18-13(10-23-14)11-5-3-2-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKXTTDPHYBPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NC(=CS2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound shares a pyridazinone carboxamide scaffold with several analogs, differing primarily in substituent groups. Key structural comparisons include:
Table 1: Structural and Molecular Comparison
*Calculated from molecular formula C₁₇H₂₂N₄O₂S.
†Estimated based on molecular formulas.
Key Observations:
- Thiazole vs.
- Halogenated vs. Cycloalkyl Substituents : Fluorine in Compound 12 may improve metabolic stability, while the cyclohexyl group in the target compound could increase membrane permeability.
- Heterocyclic Moieties : The tetrazole ring in CAS 2034318-74-4 offers hydrogen-bonding capabilities, contrasting with the thiazole’s sulfur-based interactions.
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